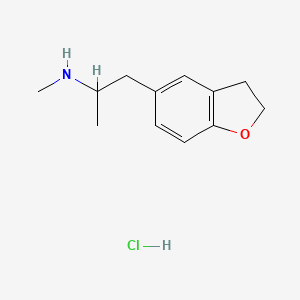

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a hydrochloride salt of a secondary amine featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with an N-methylpropan-2-amine chain. The dihydrobenzofuran moiety consists of a partially saturated furan ring fused to a benzene ring, reducing aromaticity compared to benzofuran or benzodioxole derivatives. This structural feature is critical in medicinal chemistry, as seen in ramelteon and tasimelteon, where the dihydrofuran ring serves as a pharmacophore for melatonin receptor agonism . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Preparation Methods

The synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps. One common method includes the condensation of 2,3-dihydrobenzofuran with a suitable amine, followed by methylation and subsequent formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Pharmacological Applications

5-MAPDB has garnered attention due to its entactogenic properties, which are similar to those of MDMA (Ecstasy). Research indicates that it acts primarily as a selective serotonin releaser, with some agonistic activity at the 5-HT_2 receptor family. This makes it a subject of interest for studies related to mood enhancement and social behavior.

Table 1: Summary of Pharmacological Properties

| Property | Details |

|---|---|

| Mechanism of Action | Serotonin releaser |

| Receptor Activity | Agonist at 5-HT_2 receptors |

| Related Compounds | 5-APDB, 5-MAPB |

| Legal Status | Banned in the UK (2013) |

Case Studies

-

Study on Serotonin Release :

A study conducted by researchers at MDPI evaluated the serotonin-releasing effects of 5-MAPDB compared to other entactogens. The findings suggested that while 5-MAPDB is effective in releasing serotonin, its potency is lower than that of MDMA. This positions it as a potential candidate for further exploration in therapeutic settings without the intense effects associated with MDMA. -

Behavioral Studies :

In behavioral pharmacology studies, 5-MAPDB was administered to animal models to assess its effects on social interaction and anxiety-like behaviors. Results indicated increased sociability and reduced anxiety levels, suggesting potential therapeutic applications in treating social anxiety disorders. -

Safety and Toxicology Assessments :

Toxicological evaluations have been conducted to determine the safety profile of 5-MAPDB. These studies revealed that while it exhibits some psychoactive effects, the toxicity levels are relatively low compared to other compounds in its class, making it a candidate for further research into safer psychotropic agents.

Synthesis and Chemical Analysis

The synthesis of 5-MAPDB involves multi-step organic reactions that yield high-purity products suitable for research applications. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the identity and purity of synthesized compounds.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Salicylamide derivatives |

| Reaction Conditions | Reflux in organic solvents |

| Yield | Typically >90% |

| Analytical Techniques | NMR, HPLC |

Mechanism of Action

The mechanism of action of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine, by acting as a releaser or reuptake inhibitor. This modulation can lead to various physiological effects, including mood enhancement and increased energy levels .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related molecules, emphasizing differences in core scaffolds, substituents, and pharmacological implications.

Key Comparison Points

Core Structure Differences: The target compound and ramelteon share the 2,3-dihydrobenzofuran core, which enhances conformational rigidity compared to fully aromatic benzofuran (5-MAPB) or benzodioxole (MDMA). This rigidity may influence receptor binding kinetics and selectivity . MDMA’s methylenedioxy group (benzodioxole) increases electron density, enhancing interactions with monoamine transporters, whereas the dihydrobenzofuran’s partial saturation may reduce such interactions .

Substituent Effects: The N-methylpropan-2-amine side chain is conserved across MDMA, 5-MAPB, and the target compound. This moiety is critical for interactions with serotonin and dopamine transporters . Ramelteon’s tetralone substituent replaces the amine chain, redirecting activity toward melatonin receptors rather than monoaminergic systems .

Pharmacological Implications: MDMA and 5-MAPB are entactogens with stimulant properties due to monoamine release. The target compound’s dihydrobenzofuran core may confer distinct pharmacokinetics, such as reduced blood-brain barrier permeability or altered metabolic stability .

Synthetic Accessibility :

- Ultrasound-assisted synthesis methods for dihydrobenzofuran derivatives (e.g., chalcones) highlight scalable routes for functionalizing the core structure . In contrast, MDMA synthesis typically involves reductive amination of safrole derivatives .

Biological Activity

1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, commonly referred to as 5-MAPDB , is a chemical compound that exhibits notable biological activity, primarily as an entactogenic agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine

- CAS Number : 56771-63-2

- Molecular Formula : C12H17NO

- Molar Mass : 191.27 g/mol

5-MAPDB is structurally related to other psychoactive substances such as MDMA and 5-MAPB. Its primary mechanism involves the release of serotonin, with weaker interactions with other monoamines. It acts as a selective serotonin releaser and has been shown to engage with the 5-HT2 receptor family, similar to other entactogens .

1. Entactogenic Effects

Research indicates that 5-MAPDB produces effects akin to those of MDMA, including enhanced emotional connectivity and sociability. These effects are attributed to its action on serotonin pathways.

2. Cytotoxicity Studies

In vitro studies have demonstrated that compounds structurally related to 5-MAPDB exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from similar benzofuran structures have shown significant cytotoxic activity against HeLa cells, with IC50 values indicating effective concentrations for therapeutic applications .

3. Selectivity and Safety Profile

The selectivity of 5-MAPDB for serotonin release over dopamine and norepinephrine suggests a potentially safer profile compared to other stimulants. However, further studies are necessary to fully understand its safety and efficacy in clinical settings .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-MAPDB | Cytotoxicity (HeLa Cells) | TBD | |

| Compound X | Cytotoxicity | 10.46 ± 0.82 | |

| Compound Y | Selective Serotonin Release | TBD |

Case Studies

-

Case Study on Serotonin Release

A study examining the pharmacological profile of various entactogens, including 5-MAPDB, highlighted its role in serotonin modulation. The findings suggested that while it effectively releases serotonin, its impact on other neurotransmitters is minimal compared to more potent stimulants like MDMA . -

Clinical Observations

Anecdotal reports from users indicate that the entactogenic effects of 5-MAPDB can lead to increased emotional openness and empathy during social interactions. However, comprehensive clinical trials are needed to substantiate these claims and assess long-term effects .

Q & A

Basic Research Questions

Q. What is the known pharmacological mechanism of action of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine monohydrochloride, and how does it compare to structurally related compounds like MDMA?

- Answer : The compound acts primarily as a monoamine reuptake inhibitor, with preferential affinity for serotonin (SERT) and norepinephrine transporters (NET), and weaker effects on dopamine transporters (DAT). This mechanism is analogous to MDMA but with structural modifications in the benzofuran ring that may alter binding kinetics and selectivity. Comparative studies should employ radioligand displacement assays (e.g., using [³H]-paroxetine for SERT or [³H]-nisoxetine for NET) to quantify inhibition constants (Ki) against MDMA and other benzofuran derivatives like 5-APDB .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions influencing yield?

- Answer : A typical route involves reductive amination of 5-(2-oxopropyl)-2,3-dihydrobenzofuran with methylamine under catalytic hydrogenation (e.g., Pd/C or Ra-Ni). Key conditions include pH control (acidic media for imine formation), temperature (25–50°C), and solvent choice (methanol or ethanol). Yield optimization requires strict anhydrous conditions to prevent side reactions, such as over-reduction of the benzofuran ring .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices, and what sample preparation methods are recommended?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is validated for quantification. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, followed by derivatization with dansyl chloride to enhance ionization efficiency. Matrix effects can be mitigated using deuterated internal standards (e.g., 5-MAPDB-d3) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the differential effects of this compound on monoamine transporter inhibition compared to its metabolites?

- Answer : Use transfected HEK-293 cells expressing human SERT, NET, or DAT. Incubate the compound and its major metabolites (e.g., N-demethylated or hydroxylated derivatives) at varying concentrations (0.1 nM–10 μM). Measure uptake inhibition via fluorescent substrates (e.g., ASP+ for SERT) or radiolabeled neurotransmitters (e.g., [³H]-5-HT). Normalize data to control inhibitors (e.g., fluoxetine for SERT) and perform kinetic analysis (IC50, Hill slopes) to assess metabolite activity .

Q. What strategies are recommended to resolve contradictory findings regarding its dose-dependent neurochemical effects observed across preclinical models?

- Answer : Discrepancies may arise from species-specific metabolism or pharmacokinetic variability. Implement a tiered approach:

- Step 1 : Compare plasma and brain pharmacokinetics (PK) in rodent models (e.g., Sprague-Dawley vs. Wistar rats) using microdialysis coupled with LC-MS/MS.

- Step 2 : Assess metabolite profiles in vitro (hepatic microsomes) and in vivo.

- Step 3 : Conduct dose-response studies in behavioral assays (e.g., locomotor activity, prepulse inhibition) while monitoring neurochemical endpoints (e.g., extracellular serotonin via voltammetry) .

Q. What methodological considerations are essential when optimizing enantioselective synthesis of this compound to achieve high chiral purity?

- Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during the reductive amination step. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column). Thermodynamic control (low-temperature crystallization) can enhance purity. For scale-up, consider kinetic resolution using lipases (e.g., Candida antarctica) to separate enantiomers .

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H |

InChI Key |

SNKQJPXBUWUICI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.